molecular formula C14H23N B13296117 (2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine

(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13296117
M. Wt: 205.34 g/mol
InChI Key: VDPUGCQUSXUZMX-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a 2-methylpropyl group and a 2,4,5-trimethylphenyl group attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine
  • (3,4-Dimethylphenyl)methyl(2-methylpropyl)amine

Uniqueness

(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various specialized applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-[(2,4,5-trimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C14H23N/c1-10(2)8-15-9-14-7-12(4)11(3)6-13(14)5/h6-7,10,15H,8-9H2,1-5H3

InChI Key

VDPUGCQUSXUZMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNCC(C)C)C

Origin of Product

United States

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